molecular formula C10H12N2OS B1437841 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide CAS No. 1019546-78-1

2-(Cyclopropylmethoxy)pyridine-4-carbothioamide

Cat. No. B1437841
M. Wt: 208.28 g/mol
InChI Key: WSGSPSNQKWDXEZ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, also known as CPMPC, is an organic compound with a wide range of applications in the field of scientific research. It has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. In

Scientific Research Applications

1. Antisecretory and Antiulcer Activities

2-(Cyclopropylmethoxy)pyridine-4-carbothioamide and its derivatives have been investigated for their potential antisecretory and antiulcer activities. In one study, derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a related compound, were synthesized and evaluated for their efficacy in these areas. These compounds exhibited significant activities, surpassing those reported for known drugs like cimetidine (Aloup et al., 1987).

2. Antibacterial Activity

Research into the antibacterial properties of thiosemicarbazides, which include 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, has shown promising results. N-Substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl) hydrazine-1-carbothioamides demonstrated effective antibacterial activity against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains (Bhat et al., 2022).

3. Spin Crossover Properties

Studies on thioamide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(II) complexes, which are closely related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, have demonstrated intriguing spin crossover properties above room temperature. These properties are crucial for applications in molecular electronics and spintronics (Attwood et al., 2019).

4. Antimicrobial and Antifungal Activities

Compounds structurally related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide have shown significant antimicrobial and antifungal activities. These activities make them potential candidates for the development of new antimicrobial drugs (Klimešová et al., 2000).

5. Anticancer Properties

Research has indicated that pyrazole-1-carbothioamide nucleosides, structurally similar to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, exhibit significant anticancer properties against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Radwan et al., 2019).

6. Phosphopantetheinyl Transferase Inhibition

Compounds like 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide have been studied for their ability to inhibit bacterial phosphopantetheinyl transferases. Such inhibition is crucial for developing new antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Foley et al., 2014).

7. Cytotoxicity and Potential in Cancer Therapy

Gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives, related to 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide, have shown cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy (Wang et al., 2011).

8. Interaction with Biological Systems

Studies on the interaction of pyridine-2-carbothioamide complexes with biological systems, such as enzymes, have provided insights into their potential biomedical applications. These interactions are significant for understanding the mechanism of action of such compounds in biological contexts (Smith & Khoo Lian Ee, 1980).

properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c11-10(14)8-3-4-12-9(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGSPSNQKWDXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)pyridine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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